molecular formula C25H19N3O3S B3298859 N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide CAS No. 898421-32-4

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B3298859
CAS No.: 898421-32-4
M. Wt: 441.5 g/mol
InChI Key: XWAJNIGBSHVNAV-UHFFFAOYSA-N
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Description

N-[4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide is a synthetic compound featuring a quinazolinone core substituted with a 2-methyl group at position 2 and a phenyl ring at position 2. The phenyl ring is further linked to a naphthalene-2-sulfonamide moiety. This structure combines a lactam ring (imparting rigidity) with aromatic systems (naphthalene and phenyl), which may enhance interactions with biological targets such as cyclooxygenase-2 (COX-2).

Properties

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S/c1-17-26-24-9-5-4-8-23(24)25(29)28(17)21-13-11-20(12-14-21)27-32(30,31)22-15-10-18-6-2-3-7-19(18)16-22/h2-16,27H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAJNIGBSHVNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide typically involves the condensation of 2-methyl-4-oxo-3,4-dihydroquinazoline with a suitable naphthalene-2-sulfonamide derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

The biological activity of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide can be summarized as follows:

Activity Mechanism
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryInhibits COX-II enzymes
AntimicrobialPotential activity against various pathogens

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. The following steps outline a common synthetic route:

  • Formation of the Dihydroquinazolinone Core : This involves the condensation of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.
  • Introduction of the Naphthalene Sulfonamide Group : This can be achieved through a sulfonation reaction where naphthalene is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonamide moiety.
  • Final Modifications : Additional steps may include acetylation or other functional group modifications to achieve the desired compound.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of quinazolinone derivatives similar to this compound:

  • Anticancer Studies : A study demonstrated that quinazolinone derivatives could inhibit tumor growth in vitro by inducing apoptosis through mitochondrial pathways .
  • Inflammation Models : Research indicated that certain quinazolinone compounds effectively reduced inflammation in animal models by inhibiting COX-II activity.
  • Antimicrobial Testing : Preliminary tests showed that some quinazolinones exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a need for further investigation into this compound's potential.

Mechanism of Action

The mechanism of action of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 4-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzoate (Compound 1f, )

  • Structure : Shares the 3,4-dihydroquinazolin-4-one core but substitutes the 3-phenyl ring with a para-ester group (COOEt) and incorporates a trans-ethenyl bridge linked to a sulfamoylphenyl group.
  • Key Data :
    • COX-2 inhibition: 47.1% at 20 μM (compared to celecoxib as reference).
    • IR and NMR data confirm lactam (C=O at 1,654 cm⁻¹) and sulfonamide (SO₂ stretching at 1,340/1,165 cm⁻¹) functionalities .

N-[4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide

  • Structural Distinction: Replaces the ethenyl-sulfamoylphenyl group in 1f with a naphthalene-2-sulfonamide directly attached to the 3-phenyl ring. The 2-methyl group on the quinazolinone may enhance steric stability compared to 1f’s unsubstituted core.
  • The absence of an ethenyl bridge might reduce conformational flexibility, affecting target binding .

Sulfonamide-Containing Analogs

2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a, )

  • Structure: Features a cyanoacetamide backbone with a hydrazinylidene linker and para-sulfamoylphenyl group.
  • Key Data :
    • Synthesized via diazonium salt coupling, yielding a crystalline solid (m.p. 288°C).
    • IR peaks at 3,325 cm⁻¹ (N-H) and 2,214 cm⁻¹ (C≡N) confirm functional groups .

Comparison with Target Compound:

  • The target compound lacks the cyano and hydrazinylidene moieties, instead prioritizing the quinazolinone core. This structural divergence suggests different biological targets (e.g., COX-2 vs. undefined enzymatic pathways) .

Naphthalene-Based Derivatives

6-Bromo-3-(naphthalene-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl) methyl amino)-4-(substituted phenyl) thiazolidin-4(3H) ones (5a, )

  • Structure: Incorporates a naphthalene group at position 3 of the quinazolinone, along with a bromo substituent and thiazolidinone ring.
  • Key Data: Synthesis involves thioglycolic acid and ZnCl₂-mediated cyclization.

Comparison with Target Compound:

  • The target compound replaces the thiazolidinone and bromo groups with a sulfonamide, likely shifting activity toward sulfonamide-sensitive targets like COX-2. The naphthalene group’s position (2-sulfonamide vs. 2-yl) may alter binding site interactions .

Comparative Data Table

Compound Name Core Structure Key Substituents COX-2 Inhibition (%) Molecular Weight Reference
Compound 1f (Ethyl ester derivative) Quinazolinone COOEt, trans-ethenyl-sulfamoylphenyl 47.1 at 20 μM 476.13 g/mol
Compound 13a (Hydrazinylidene derivative) Cyanoacetamide 4-Methylphenyl, sulfamoylphenyl Not reported 357.38 g/mol
Target Compound Quinazolinone 2-Methyl, naphthalene-2-sulfonamide Not reported ~425.45 g/mol* N/A

*Estimated based on structural similarity.

Biological Activity

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline moiety, which is known for its diverse biological properties. The structural formula can be summarized as follows:

PropertyDescription
Molecular Formula C18H16N2O3S
Molecular Weight 344.40 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit various enzymes and receptors involved in cellular pathways, leading to effects such as:

  • Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cell lines. For instance, studies demonstrated a dose-dependent increase in early and late apoptotic cells when treated with the compound in concentrations ranging from 10 to 30 µM .
  • Anti-inflammatory Effects : Its structural features suggest potential anti-inflammatory properties, possibly through the modulation of cytokine production or inhibition of inflammatory pathways.

Anticancer Activity

A notable study evaluated the anticancer effects of sulfonamide derivatives, including the target compound. The results indicated significant cytotoxicity against various cancer cell lines, including non-small cell lung carcinoma (A549) and breast cancer (MCF-7). Flow cytometry analysis revealed that treatment led to increased apoptosis rates compared to control groups .

Antimicrobial Properties

In addition to anticancer activity, quinazoline derivatives have been investigated for their antimicrobial properties. The compound's ability to inhibit bacterial growth was assessed against several strains, showing effective inhibition at specific concentrations. This suggests potential applications in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with similar compounds was conducted:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
N-[4-(2-methyl-4-oxoquinazolin)]ModerateModerateApoptosis induction
N-[4-(6-nitroquinazolin)]HighLowEnzyme inhibition
N-[4-(2-methylthiazol)]LowHighCell wall synthesis disruption
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin)] High Moderate Multiple pathways (apoptosis/inhibition)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide

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